3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a benzyl group at position 3, a sulfanyl-linked 1-(3,4-dimethylphenyl)-1-oxopropan-2-yl moiety at position 2, and a furan-2-ylmethyl carboxamide group at position 5.
Properties
IUPAC Name |
3-benzyl-2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S/c1-20-11-12-24(16-21(20)2)29(36)22(3)40-32-34-28-17-25(30(37)33-18-26-10-7-15-39-26)13-14-27(28)31(38)35(32)19-23-8-5-4-6-9-23/h4-17,22H,18-19H2,1-3H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXVWWAPGOHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinazoline-Based Analogues
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Ethyl)-1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxamide (): Shares a 3,4-dimethylphenyl moiety and carboxamide group but replaces the quinazoline core with a pyrrolidine-5-one system. Demonstrated cytotoxicity (IC₅₀ = 55.3 μM in HEK cells) .
- 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide (): Features a 4-chlorophenyl-substituted quinazoline core with a sulfanyl-acetamide side chain. Structural similarity to the target compound but lacks the furan-methyl carboxamide and benzyl groups. No direct bioactivity data are provided, but sulfamoylphenyl groups are associated with enhanced solubility and target engagement .
Furan-Containing Analogues
- N-{[5-({2-[(4-Bromophenyl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Oxadiazol-2-yl]Methyl}Furan-2-Carboxamide (): Incorporates a furan-carboxamide group and sulfanyl linkage, similar to the target compound.
Sulfanyl-Bridged Compounds
Substituent Impact on Activity
- 3,4-Dimethylphenyl Group : Present in both the target compound and ’s pyrrolidine derivative. This substituent may enhance lipophilicity and membrane penetration but could also increase cytotoxicity risks .
- Furan-Methyl Carboxamide : Seen in ’s oxadiazole derivative, this group may improve solubility and hydrogen-bonding interactions with target proteins .
- Benzyl Group at Position 3 : Unique to the target compound, this substituent could stabilize the quinazoline core or modulate steric hindrance at binding sites.
Activity and Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
